molecular formula C34H33BO2 B8212346 2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8212346
M. Wt: 484.4 g/mol
InChI Key: CDUNODBVILMAHB-UHFFFAOYSA-N
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Description

2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the anthracene and fluorene moieties, along with the dioxaborolane group, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the spiro[anthracene-9,9’-fluorene] core, which can be achieved through a series of Friedel-Crafts alkylation reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques like column chromatography and recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Hydrocarbon derivatives.

    Substitution: Boron-substituted derivatives.

Scientific Research Applications

2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer research.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its interaction with specific molecular targets. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence various biochemical pathways. In the context of OLEDs, the compound’s electronic properties facilitate efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

  • 2’-bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]
  • 4’-bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]

Uniqueness

Compared to similar compounds, 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and stability under various conditions.

Properties

IUPAC Name

2-(9,9-dimethylspiro[anthracene-10,9'-fluorene]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33BO2/c1-31(2)26-15-9-11-17-28(26)34(29-18-12-10-16-27(29)31)25-14-8-7-13-23(25)24-20-19-22(21-30(24)34)35-36-32(3,4)33(5,6)37-35/h7-21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUNODBVILMAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C(C7=CC=CC=C57)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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